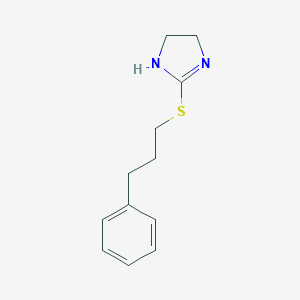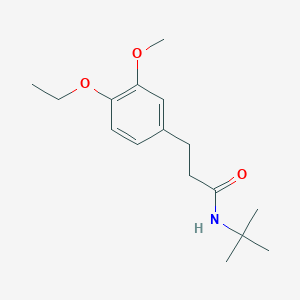
4-Fluorobenzyl 2,6-dibromo-3,4,5-trimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluorobenzyl 2,6-dibromo-3,4,5-trimethoxybenzoate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of 2,6-dibromo-3,4,5-trimethoxybenzoic acid, which is a well-known compound in the field of medicinal chemistry. The synthesis of 4-Fluorobenzyl 2,6-dibromo-3,4,5-trimethoxybenzoate has been achieved through various methods, and it has been found to possess unique biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-Fluorobenzyl 2,6-dibromo-3,4,5-trimethoxybenzoate is not fully understood. However, it has been suggested that the compound may exert its antitumor activity through the inhibition of cell proliferation and induction of apoptosis. It has also been suggested that the compound may exhibit its anti-inflammatory and analgesic properties through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
4-Fluorobenzyl 2,6-dibromo-3,4,5-trimethoxybenzoate has been found to possess unique biochemical and physiological effects. It has been found to exhibit potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of inflammatory and pain-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-Fluorobenzyl 2,6-dibromo-3,4,5-trimethoxybenzoate in lab experiments is its potent antitumor activity. This makes it a valuable tool for the development of new drugs for the treatment of cancer. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 4-Fluorobenzyl 2,6-dibromo-3,4,5-trimethoxybenzoate. One of the major areas of research is the development of new drugs for the treatment of cancer. Further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets. Additionally, the development of new synthetic methods for the production of this compound may lead to the discovery of new derivatives with improved properties.
Synthesemethoden
The synthesis of 4-Fluorobenzyl 2,6-dibromo-3,4,5-trimethoxybenzoate has been achieved through various methods. One of the most common methods involves the reaction of 2,6-dibromo-3,4,5-trimethoxybenzoic acid with 4-fluorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of 4-Fluorobenzyl 2,6-dibromo-3,4,5-trimethoxybenzoate.
Wissenschaftliche Forschungsanwendungen
4-Fluorobenzyl 2,6-dibromo-3,4,5-trimethoxybenzoate has been found to possess potential applications in scientific research. One of the major areas of research is in the field of medicinal chemistry. This compound has been found to exhibit potent antitumor activity in various cancer cell lines. It has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of inflammatory and pain-related disorders.
Eigenschaften
Produktname |
4-Fluorobenzyl 2,6-dibromo-3,4,5-trimethoxybenzoate |
|---|---|
Molekularformel |
C17H15Br2FO5 |
Molekulargewicht |
478.1 g/mol |
IUPAC-Name |
(4-fluorophenyl)methyl 2,6-dibromo-3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C17H15Br2FO5/c1-22-14-12(18)11(13(19)15(23-2)16(14)24-3)17(21)25-8-9-4-6-10(20)7-5-9/h4-7H,8H2,1-3H3 |
InChI-Schlüssel |
XINNXAJUWWBDCJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C(=C1OC)Br)C(=O)OCC2=CC=C(C=C2)F)Br)OC |
Kanonische SMILES |
COC1=C(C(=C(C(=C1OC)Br)C(=O)OCC2=CC=C(C=C2)F)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241038.png)
![4-(2-{1-[(3,5-Dimethylphenoxy)acetyl]-2-piperidinyl}ethyl)morpholine](/img/structure/B241040.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B241043.png)



![4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B241056.png)
![4-(4-Methylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B241057.png)
![2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B241058.png)
![2-{[2-(2-chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromen-3-yl]oxy}propanoic acid](/img/structure/B241060.png)



![6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B241085.png)